Avotaciclib

CDK1 selectivity kinase profiling target engagement

Avotaciclib (BEY1107) is the only clinically staged, orally active CDK1-selective inhibitor for pancreatic cancer, GBM, and colorectal cancer research. Unlike CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), which exhibit negligible CDK1 activity (IC₅₀ >10,000 nM), Avotaciclib directly targets CDK1 to induce G2/M arrest and cancer stem cell suppression. Procure for kinome profiling, CRC/GBM models, or gemcitabine/capecitabine combination studies aligned with active Phase I/II trials. Ensure experimental reproducibility—do not substitute.

Molecular Formula C13H11N7O
Molecular Weight 281.27 g/mol
CAS No. 1983983-41-0
Cat. No. B3324850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvotaciclib
CAS1983983-41-0
Molecular FormulaC13H11N7O
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N
InChIInChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)
InChIKeyVFVAQKKPFOPZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avotaciclib (BEY1107) CAS 1983983-41-0: CDK1 Inhibitor Procurement & Research Overview


Avotaciclib (also designated BEY1107; CAS 1983983-41-0) is an investigational small-molecule orally active cyclin-dependent kinase 1 (CDK1) inhibitor with potential antineoplastic activity . The compound is structurally characterized by the IUPAC name 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol, with a molecular formula of C₁₃H₁₁N₇O and molecular weight of 281.27 g/mol [1]. Avotaciclib is currently under investigation in multiple Phase I/II clinical trials for locally advanced or metastatic pancreatic cancer, metastatic colorectal cancer, and recurrent or progressive glioblastoma multiforme (GBM) [2][3]. Its mechanism involves selective CDK1 inhibition, which may inhibit cancer stem cell (CSC) division, induce cell cycle arrest at G2/M phase, and trigger apoptosis in tumor cells [4].

Why Avotaciclib Cannot Be Substituted by CDK4/6 Inhibitors or Other CDK Inhibitors in Procurement


Substituting Avotaciclib with FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) or other CDK inhibitors for research or clinical applications is scientifically unsound due to fundamentally distinct target selectivity and therapeutic indications. Avotaciclib is a CDK1-selective inhibitor, whereas palbociclib, ribociclib, and abemaciclib are primarily CDK4/6 inhibitors with minimal or negligible CDK1 inhibitory activity [1][2]. Palbociclib and ribociclib demonstrate CDK1 IC₅₀ values >10,000 nM and 113,000 nM respectively, rendering them functionally inactive against CDK1, while abemaciclib exhibits weak CDK1 inhibition (Ki = 330 nM, IC₅₀ = 1,627 nM) relative to its potent CDK4/6 activity [3][4]. Furthermore, Avotaciclib's clinical development is focused on indications where CDK1 is therapeutically relevant—pancreatic cancer (CDK1 overexpression), colorectal cancer, and glioblastoma—conditions for which CDK4/6 inhibitors have not demonstrated clinical efficacy [5]. Interchanging these compounds would introduce confounding target engagement variables that invalidate experimental reproducibility and undermine the validity of mechanistic conclusions.

Avotaciclib Quantitative Differentiation Evidence: Head-to-Head and Class Comparisons


CDK1 vs CDK4/6 Selectivity: Avotaciclib Demonstrates Target Differentiation from Approved CDK4/6 Inhibitors

Avotaciclib is developed as a selective CDK1 inhibitor, fundamentally differentiating it from FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [1]. Palbociclib exhibits CDK1 IC₅₀ >10,000 nM [2], ribociclib exhibits CDK1 IC₅₀ of 113,000 nM [2], and abemaciclib shows weak CDK1 inhibition with Ki = 330 ± 90 nM [3], all indicating negligible to weak functional CDK1 engagement. In contrast, Avotaciclib is designed specifically as a CDK1 inhibitor [1][4].

CDK1 selectivity kinase profiling target engagement

Clinical Development Indication Differentiation: Pancreatic Cancer Focus vs Breast Cancer-Centric CDK4/6 Inhibitors

Avotaciclib is in Phase I/II clinical development (NCT03579836) as monotherapy and in combination with gemcitabine for locally advanced or metastatic pancreatic cancer [1][2]. This indication is mechanistically grounded in CDK1 overexpression in pancreatic ductal adenocarcinoma . In contrast, CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) are approved exclusively for HR+/HER2- breast cancer and have shown no clinical efficacy in pancreatic cancer [3].

pancreatic cancer clinical trial indication differentiation

Mechanistic Differentiation: CDK1 Inhibition Targets Cancer Stem Cells and G2/M Arrest

Avotaciclib's CDK1 inhibition mediates cell cycle arrest specifically at the G2/M phase, a mechanistic feature distinct from CDK4/6 inhibitors which induce G1/S arrest [1][2]. Additionally, Avotaciclib is reported to inhibit cancer stem cell (CSC) division and self-renewal, a property not associated with CDK4/6 inhibitors . This dual mechanism—G2/M arrest plus CSC targeting—has been proposed to potentially overcome gemcitabine resistance in pancreatic cancer models [3].

cancer stem cell G2/M arrest CDK1 mechanism

Multi-Indication Clinical Pipeline: Avotaciclib Expands Beyond Single Tumor Type

Avotaciclib has an active multi-indication clinical pipeline, including Phase I trials in combination with capecitabine for metastatic colorectal cancer (NCT05093907) [1] and in combination with temozolomide for recurrent/progressive glioblastoma multiforme (NCT05769660) [2], in addition to its primary pancreatic cancer program. This breadth of investigation reflects a CDK1-targeted strategy across tumor types with documented CDK1 dependency, differentiating it from CDK4/6 inhibitors which are restricted to breast cancer indications.

clinical pipeline colorectal cancer glioblastoma

Chemical Purity and Salt Form Options: Avotaciclib Free Base vs Trihydrochloride

Avotaciclib is commercially available in multiple forms: free base (CAS 1983983-41-0, purity ≥99.0% to 99.72%) and trihydrochloride salt (CAS 1983984-01-5) . The trihydrochloride salt form offers enhanced aqueous solubility (water solubility 0.417 mg/mL) and is the form used in clinical formulations [1]. This provides procurement flexibility for both in vitro biochemical assays (free base) and in vivo studies requiring improved solubility (trihydrochloride salt).

chemical purity salt form trihydrochloride

Avotaciclib Optimal Research and Procurement Application Scenarios


Pancreatic Cancer Research with CDK1 Dependency

Avotaciclib is specifically indicated for research in locally advanced or metastatic pancreatic cancer, with active Phase I/II clinical trials (NCT03579836) evaluating monotherapy and gemcitabine combination regimens [1]. Pancreatic ductal adenocarcinoma exhibits elevated CDK1 expression, and Avotaciclib's CDK1 inhibition may address gemcitabine resistance via cancer stem cell targeting [2]. This scenario represents the compound's primary validated research application.

CDK1 Selectivity Profiling and Kinase Panel Studies

Researchers conducting kinome-wide selectivity profiling or studying CDK1-specific signaling pathways should select Avotaciclib over CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), which demonstrate negligible to weak CDK1 inhibition (palbociclib IC₅₀ >10,000 nM; ribociclib IC₅₀ = 113,000 nM; abemaciclib Ki = 330 nM) [1][2]. Avotaciclib serves as a tool compound for interrogating CDK1 biology without confounding CDK4/6 inhibition.

Glioblastoma Multiforme (GBM) Combination Therapy Research

Avotaciclib is under investigation in a Phase I trial (NCT05769660) in combination with temozolomide for recurrent or progressive glioblastoma multiforme [1]. This application leverages CDK1 inhibition in a CNS malignancy setting, differentiating Avotaciclib from CDK4/6 inhibitors which have no established role in GBM. Researchers exploring CDK1 as a therapeutic target in brain tumors can utilize Avotaciclib with clinical trial-validated dosing context.

Cancer Stem Cell Biology and Mitotic Catastrophe Studies

Avotaciclib's CDK1 inhibition induces G2/M cell cycle arrest and targets cancer stem cell (CSC) division and self-renewal [1][2]. This mechanism is distinct from CDK4/6 inhibitors, which induce G1/S arrest without reported CSC effects. Avotaciclib is the appropriate tool compound for research on G2/M checkpoint regulation, mitotic catastrophe induction, or CSC-targeted therapeutic strategies.

Metastatic Colorectal Cancer Combination Studies

Avotaciclib is being evaluated in a Phase I trial (NCT05093907) in combination with capecitabine for metastatic colorectal cancer [1]. This provides a procurement rationale for researchers investigating CDK1 inhibition in colorectal cancer models, particularly in combination with fluoropyrimidine-based chemotherapy where clinical dosing and safety data are being generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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